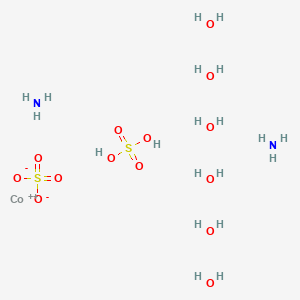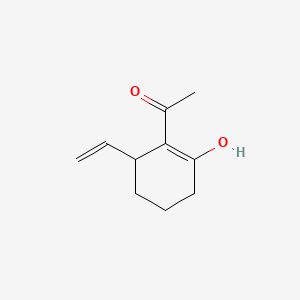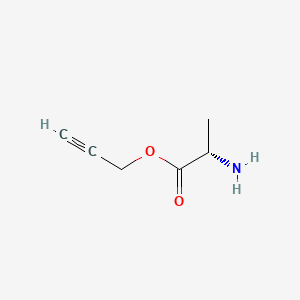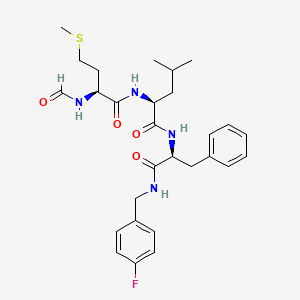![molecular formula C18H11ClF3N3 B13831326 4-Chloro-7-methyl-1-(trifluoromethyl)quinolino[2,3-b]quinolin-12-amine](/img/structure/B13831326.png)
4-Chloro-7-methyl-1-(trifluoromethyl)quinolino[2,3-b]quinolin-12-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-7-methyl-1-(trifluoromethyl)quinolino[2,3-b]quinolin-12-amine is a complex organic compound with a unique structure that includes a quinoline backbone substituted with chloro, methyl, and trifluoromethyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-7-methyl-1-(trifluoromethyl)quinolino[2,3-b]quinolin-12-amine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
4-Chloro-7-methyl-1-(trifluoromethyl)quinolino[2,3-b]quinolin-12-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro and trifluoromethyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of amine derivatives.
科学的研究の応用
4-Chloro-7-methyl-1-(trifluoromethyl)quinolino[2,3-b]quinolin-12-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an inhibitor of certain biological pathways.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
作用機序
The mechanism of action of 4-Chloro-7-methyl-1-(trifluoromethyl)quinolino[2,3-b]quinolin-12-amine involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their activity. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
4-Chloro-7-(trifluoromethyl)quinoline: Shares a similar quinoline backbone but lacks the methyl and amine groups.
7-Methyl-4-chloroquinoline: Similar structure but without the trifluoromethyl group.
1-(Trifluoromethyl)quinoline: Contains the trifluoromethyl group but lacks the chloro and methyl substitutions.
Uniqueness
4-Chloro-7-methyl-1-(trifluoromethyl)quinolino[2,3-b]quinolin-12-amine is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
特性
分子式 |
C18H11ClF3N3 |
|---|---|
分子量 |
361.7 g/mol |
IUPAC名 |
4-chloro-7-methyl-1-(trifluoromethyl)quinolino[2,3-b]quinolin-12-amine |
InChI |
InChI=1S/C18H11ClF3N3/c1-8-3-2-4-9-7-10-14(23)13-11(18(20,21)22)5-6-12(19)16(13)25-17(10)24-15(8)9/h2-7H,1H3,(H2,23,24,25) |
InChIキー |
YVHMZHQZQZJKFW-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C(=CC=C1)C=C3C(=C4C(=CC=C(C4=NC3=N2)Cl)C(F)(F)F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


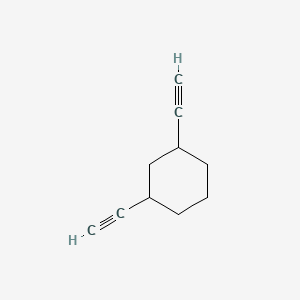
![ethyl 2-[[4-(N'-hexoxycarbonylcarbamimidoyl)anilino]methyl]-1-methylbenzimidazole-5-carboxylate](/img/structure/B13831262.png)
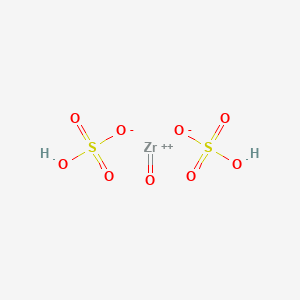

![1-Naphthalenepropanoicacid,b-[2-[[2-(8-azaspiro[4.5]dec-8-ylcarbonyl)-4,6-dimethylphenyl]amino]-2-oxoethyl]-,(br)-](/img/structure/B13831282.png)
![(1R,4R)-2-(naphthalen-2-ylmethyl)-2,5-diazabicyclo[2.2.1]heptane bis(2,2,2-trifluoroacetate)](/img/structure/B13831284.png)

